![molecular formula C6H9N3O2S2 B14244783 6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 184697-89-0](/img/structure/B14244783.png)
6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two sulfanyl groups and a triazine-dione core, making it a unique and versatile molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with hydrazine derivatives under controlled conditions.
Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of 2-(methylsulfanyl)ethylamine with the triazine core in the presence of a suitable base can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The triazine core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Substitution: Nucleophiles such as amines, thiols
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Substitution: Substituted triazine derivatives
Reduction: Amine derivatives
科学研究应用
6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Biology: The compound can be used as a probe to study the interactions of triazine derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: Triazine derivatives have shown potential as therapeutic agents, and this compound can be explored for its pharmacological properties.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The triazine core can also interact with nucleic acids, affecting their structure and function.
相似化合物的比较
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A derivative with a hydroxyl group instead of sulfanyl groups.
5-Chloro-3-methylsulfanyl-1,2,4-triazine-6-carboxylate: A compound with a chloro and carboxylate group.
Uniqueness
6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of two sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other triazine derivatives. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
184697-89-0 |
|---|---|
分子式 |
C6H9N3O2S2 |
分子量 |
219.3 g/mol |
IUPAC 名称 |
6-(2-methylsulfanylethylsulfanyl)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H9N3O2S2/c1-12-2-3-13-5-4(10)7-6(11)9-8-5/h2-3H2,1H3,(H2,7,9,10,11) |
InChI 键 |
LWUCCPRHPAJTPY-UHFFFAOYSA-N |
规范 SMILES |
CSCCSC1=NNC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


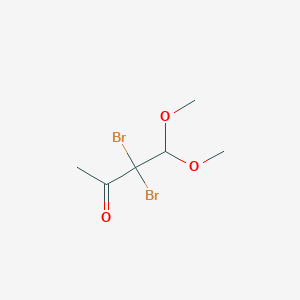
![1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one](/img/structure/B14244705.png)
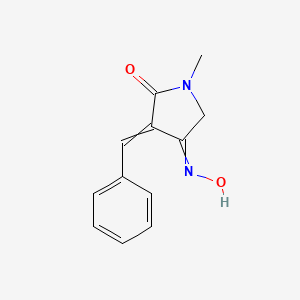

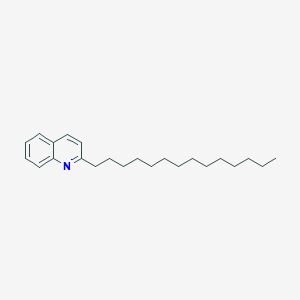
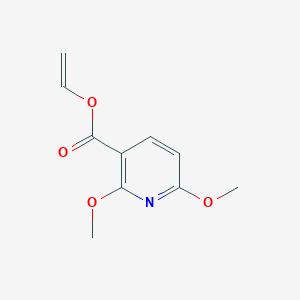

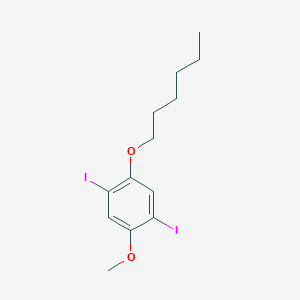
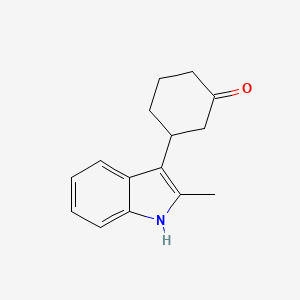
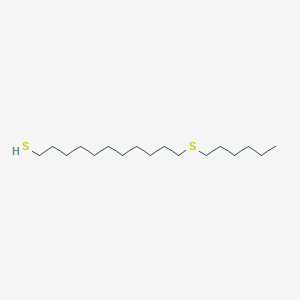
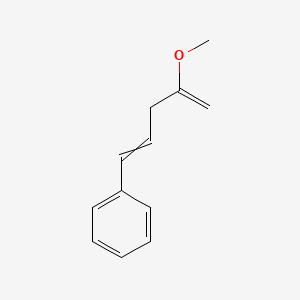

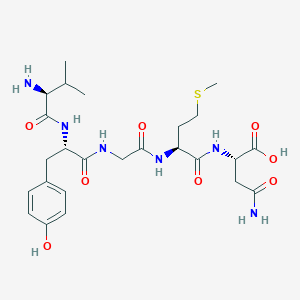
![N-{4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244779.png)
